molecular formula C9H8F2O B034141 2,6-difluorophenylacetone CAS No. 101712-20-3

2,6-difluorophenylacetone

Cat. No.: B034141
CAS No.: 101712-20-3
M. Wt: 170.16 g/mol
InChI Key: LAWHOFKPDMZDLJ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8F2O. It is also known as 1-(2,6-difluorophenyl)acetone. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Difluorophenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,6-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 1-(2,6-difluorophenyl)propan-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Difluorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)propan-2-one: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-(2,5-Difluorophenyl)propan-2-one: Another isomer with fluorine atoms at the 2 and 5 positions.

    1-(2,3-Difluorophenyl)propan-2-one: Fluorine atoms at the 2 and 3 positions.

Uniqueness

1-(2,6-Difluorophenyl)propan-2-one is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This positioning can result in different electronic and steric effects compared to other isomers, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2,6-difluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHOFKPDMZDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370577
Record name 1-(2,6-Difluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101712-20-3
Record name 1-(2,6-Difluorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101712-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Difluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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